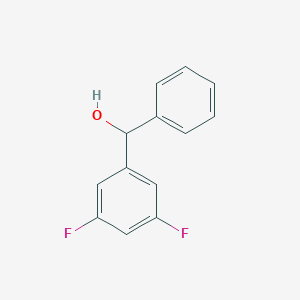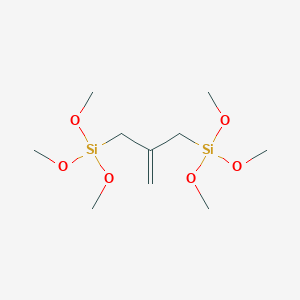
1,1-Bis(trimethoxysilylmethyl)ethylene
説明
1,1-Bis(trimethoxysilylmethyl)ethylene (1,1-BTE) is a silyl ether compound used in various scientific fields, including organic and inorganic chemistry, materials science, and biochemistry. It is a versatile organic compound with a variety of applications, ranging from synthesis and catalysis to drug discovery and development. 1,1-BTE is also a well-studied compound, with numerous scientific papers published on its synthesis, mechanism of action, and biochemical and physiological effects.
科学的研究の応用
Porosity in Monolithic Silica
1,1-Bis(trimethoxysilylmethyl)ethylene is related to bis(trimethoxysilyl)arenes, which are used in creating macro-/mesoporous silica monoliths. This process involves hydrolysis and condensation, achieving bicontinuous macroporosity and mesoporosity, vital for various applications like filtration and catalysis (Lehr, Weidmann, Mascotto, & Smarsly, 2013).
Ethylene and Propylene Polymerization
Compounds related to this compound, such as bis(phenoxy–imine)Ti complexes, have shown significant activity in the polymerization of ethylene and propylene. These processes are fundamental for creating various polymeric materials with applications in industrial and consumer products (Furuyama et al., 2003).
Adsorbents of Volatile Organic Compounds
Ethylene and phenylene bridged polysilsesquioxanes, which can be related to the functional groups in this compound, have been developed as effective adsorbents for organic contaminants in the gas phase. These materials showcase high affinity for adsorbing various organic compounds, which is crucial for environmental cleanup and industrial processes (Da̧browski et al., 2007).
Polymer Network Synthesis
In the synthesis of networked polymers, compounds analogous to this compound play a crucial role. These polymers exhibit properties like high thermal stability, low crystallinity, and good ionic conductivity, which are important for applications in electronics and materials science (Matsumoto & Endo, 2009).
Crystal Engineering and Solid-State Reactions
The study of compounds like trans-1,2-Bis(4-pyridyl)ethylene, which share structural similarities with this compound, is significant in crystal engineering. These studies focus on the solid-state photochemical [2+2] cycloaddition reactions, which are essential for developing new materials and understanding molecular interactions (Nagarathinam, Peedikakkal, & Vittal, 2008).
Safety and Hazards
特性
IUPAC Name |
trimethoxy-[2-(trimethoxysilylmethyl)prop-2-enyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O6Si2/c1-10(8-17(11-2,12-3)13-4)9-18(14-5,15-6)16-7/h1,8-9H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJIVLNKGGPLCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CC(=C)C[Si](OC)(OC)OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623551 | |
| Record name | 3,3,7,7-Tetramethoxy-5-methylidene-2,8-dioxa-3,7-disilanonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143727-20-2 | |
| Record name | 3,3,7,7-Tetramethoxy-5-methylidene-2,8-dioxa-3,7-disilanonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile](/img/structure/B136367.png)
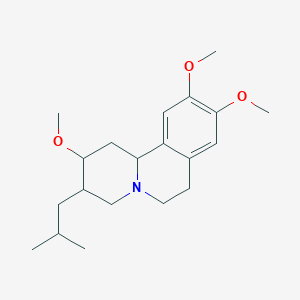
![[(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136369.png)
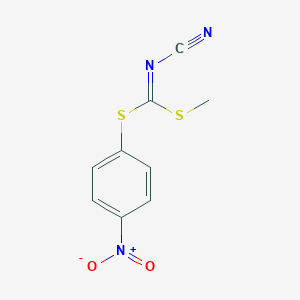


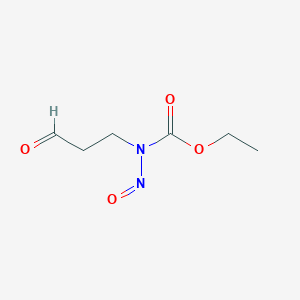
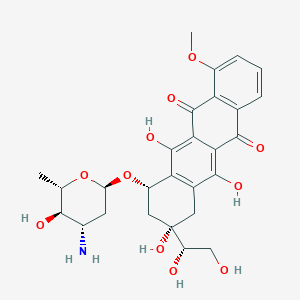

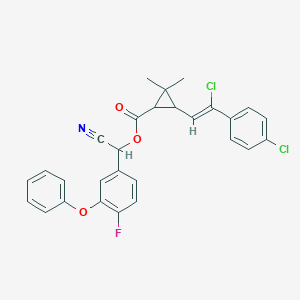
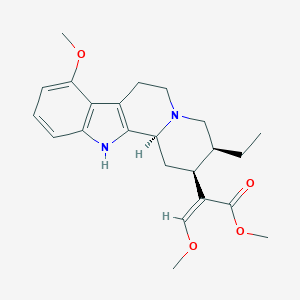
![disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B136391.png)
